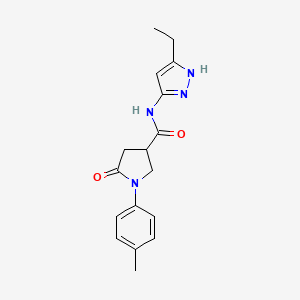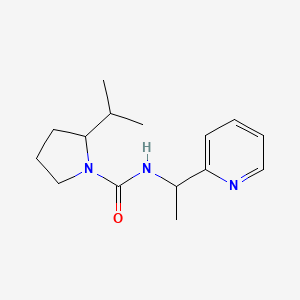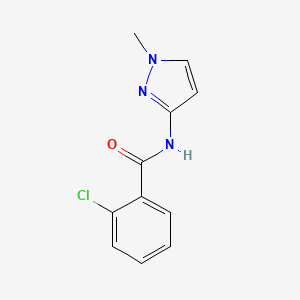
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a synthetic compound that belongs to the class of phenylpiperidine derivatives. This compound has gained significant attention in scientific research due to its potential application as an analgesic and anesthetic agent. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, it is believed to act on the central nervous system by binding to and activating the mu-opioid receptor. This activation results in the inhibition of pain signaling pathways, leading to the analgesic and anesthetic effects observed with this compound.
Biochemical and Physiological Effects:
In addition to its analgesic and anesthetic effects, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have other biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic effects. Additionally, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have anticonvulsant properties, making it a potential candidate for use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in lab experiments is its potent analgesic and anesthetic effects. This compound can be used to study pain signaling pathways and the mechanisms of action of analgesic and anesthetic agents. However, one limitation of using 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is its potential for abuse. This compound has been shown to have addictive properties, making it important to use caution when working with this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one. One area of interest is the development of new analgesic and anesthetic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one and its potential for use in the treatment of epilepsy. Finally, more research is needed to understand the potential for abuse of this compound and to develop strategies for minimizing its abuse potential.
Métodos De Síntesis
The synthesis of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves the reaction of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)ethanone with propionic anhydride in the presence of a catalyst such as trifluoroacetic acid. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been extensively studied for its potential application as an analgesic and anesthetic agent. This compound has been shown to exhibit potent analgesic effects in animal models of pain, including thermal and mechanical stimuli. Additionally, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have anesthetic properties, making it a potential candidate for use in surgical procedures.
Propiedades
IUPAC Name |
2-(2-benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-14-24(15-17(2)26-16)22(25)18(3)23-21-12-8-7-11-20(21)13-19-9-5-4-6-10-19/h4-12,16-18,23H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQORPIIGSVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)


![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)
![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)
![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)